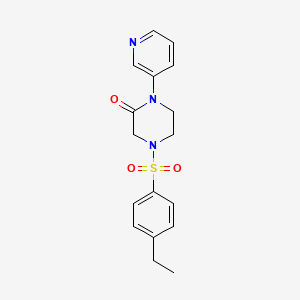
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound notable for its potential biological activities, primarily due to its unique structural features. This compound consists of a piperazine ring substituted with a pyridine moiety and an ethylbenzenesulfonyl group, which are significant in medicinal chemistry. The molecular formula is C21H29N5O2S, and its molecular weight is approximately 415.6 g/mol .
Chemical Structure and Properties
The structural complexity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H29N5O2S |
| Molecular Weight | 415.6 g/mol |
| Key Functional Groups | Piperazine, Pyridine, Sulfonyl |
The presence of the sulfonyl group enhances the compound's solubility and reactivity, potentially increasing its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial effects. The sulfonamide moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic research .
- Antitumor Properties : The compound's structural components may interact with various cellular pathways involved in tumorigenesis. Similar piperazine derivatives have been evaluated for their antitumor activity, indicating a potential for this compound in cancer therapy .
- Neurotransmitter Modulation : Due to the presence of the piperazine ring, there is potential for interaction with neurotransmitter receptors, which could lead to effects on mood and cognition. This aspect positions the compound as a candidate for research into neurological disorders .
The mechanism of action for this compound likely involves the modulation of neurotransmitter receptors and other molecular targets within cells. The piperazine and pyridine components are known to influence various signaling pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety .
Case Studies and Research Findings
Recent studies have focused on synthesizing related compounds and evaluating their biological activities:
- A study synthesized a series of piperazine derivatives and evaluated their antimicrobial properties, finding that structural modifications significantly affected activity levels .
- Another investigation explored the antitumor efficacy of piperazine-containing compounds, demonstrating that specific substitutions could enhance activity against cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| 1-(Pyridin-3-yl)piperazine | Piperazine ring with pyridine | Neurotransmitter modulation | Simpler structure without sulfonyl |
| 4-Benzoylpiperazine | Piperazine with benzoyl group | Antimicrobial activity | Lacks ethyl substitution |
| 1-(4-Ethoxyphenyl)piperazine | Piperazine with ethoxy substitution | Antidepressant properties | Different functional group leading to varied activity |
This table highlights the unique aspects of this compound due to its specific substitutions, which may enhance its biological activity compared to simpler analogs.
Propiedades
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-14-5-7-16(8-6-14)24(22,23)19-10-11-20(17(21)13-19)15-4-3-9-18-12-15/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXMEWUHLUCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














